molecular formula C18H20N2O2 B4502613 N-benzyl-4-(4-morpholinyl)benzamide

N-benzyl-4-(4-morpholinyl)benzamide

Cat. No.: B4502613
M. Wt: 296.4 g/mol
InChI Key: XDFHZSXOIOIXCA-UHFFFAOYSA-N
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Description

N-Benzyl-4-(4-morpholinyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a benzyl group at the amide nitrogen and a morpholine ring at the para position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-benzyl-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHZSXOIOIXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of N-benzyl-4-(4-morpholinyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis based on functional group variations and biological activities:

Morpholine-Containing Benzamides

Compound Name Structural Features Biological Activity Key Differences from Target Compound
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide Thiazole ring, morpholinyl acetyl group Antibacterial, acetylcholinesterase inhibition Thiazole substituent introduces additional heterocyclic interactions.
4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Morpholinosulfonyl group, pyrazole Not explicitly reported; sulfonyl groups often enhance enzyme binding. Sulfonyl group replaces morpholinyl, altering electronic properties.
N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Benzothiazole, morpholinosulfonyl Enhanced bioactivity due to benzothiazole’s aromaticity. Ethoxybenzothiazole moiety introduces bulkier substituents.

Key Insight : Morpholine-containing analogs often exhibit enzyme inhibitory or antimicrobial effects. The target compound’s lack of additional heterocycles (e.g., thiazole or pyrazole) may reduce off-target interactions but limit broad-spectrum activity .

Benzamides with Heterocyclic Substituents

Compound Name Structural Features Biological Activity Key Differences from Target Compound
N-Benzyl-4-(1H-tetrazol-1-yl)benzamide Tetrazole ring Anticancer, antimicrobial (common in tetrazoles) Tetrazole’s high nitrogen content enhances hydrogen bonding.
N-Benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide Imidazole, fluorophenyl GABA-A receptor modulation (neurological applications) Imidazole and fluorophenyl groups introduce distinct receptor affinity.
N-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide Methoxyphenyl, tetrazole Metabolic pathway modulation (e.g., cytochrome P450). Methoxy group increases electron density, altering reactivity.

Key Insight : Heterocyclic substituents (e.g., tetrazole, imidazole) expand biological target diversity but may compromise metabolic stability compared to morpholine’s balanced hydrophilicity .

Benzamides with Sulfonyl or Phosphoryl Groups

Compound Name Structural Features Biological Activity Key Differences from Target Compound
N-Benzyl-4-(diphenylphosphoryl)benzamide Diphenylphosphoryl group Material science applications, kinase inhibition Phosphoryl group’s electronegativity differs from morpholinyl.
4-(Methylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide Methylsulfonyl, thiazole Anti-inflammatory, COX-2 inhibition. Sulfonyl groups enhance acidity and solubility.

Key Insight : Sulfonyl/phosphoryl groups improve solubility and enzyme binding but lack morpholine’s conformational flexibility, which is critical for allosteric modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-(4-morpholinyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a 4-morpholinyl-substituted benzoyl chloride. Key steps include:

  • Amide bond formation : Conducted under anhydrous conditions using a coupling agent (e.g., DCC or EDC) in dichloromethane or THF at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.
  • Yield optimization : Reaction temperature and solvent polarity significantly affect yields. For example, THF at 25°C may yield 65–75%, while DMF at higher temperatures risks decomposition .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzyl, morpholine, and benzamide moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while morpholine protons resonate at δ 3.5–3.7 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 337.18) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) or morpholine (e.g., replacing with piperazine) .
  • Biological testing : Compare IC50_{50} values across analogs. For example:
AnalogModificationIC50_{50} (EGFR Inhibition)
Parent compoundNone8.2 µM
4-Fluorobenzyl derivativeFluorine substitution5.1 µM
Piperazine variantMorpholine replacement12.4 µM
  • Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. How should researchers resolve contradictions in biological activity data between similar benzamide derivatives?

  • Methodological Answer :

  • Control experiments : Verify assay conditions (e.g., pH, serum content) that may affect compound stability .
  • Metabolic stability : Perform liver microsome assays to assess differences in degradation rates .
  • Solubility analysis : Use shake-flask methods to compare logP values; poor solubility may explain false-negative results .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on beads to identify binding proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets .
  • Gene expression analysis : RNA sequencing of treated vs. untreated cells reveals downstream pathways (e.g., apoptosis markers) .

Q. How can researchers mitigate toxicity or stability issues during in vitro studies?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .
  • Serum compatibility : Pre-test in cell culture medium with 10% FBS; if precipitation occurs, use cyclodextrin-based solubilizers .
  • Metabolite identification : LC-MS/MS analysis of incubated samples (e.g., with hepatocytes) identifies toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-(4-morpholinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-(4-morpholinyl)benzamide

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